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molecular formula C9H9ClN2O2 B8610754 2-[2-(4-Chlorophenyl)hydrazinylidene]propanoic acid CAS No. 5436-18-0

2-[2-(4-Chlorophenyl)hydrazinylidene]propanoic acid

Cat. No. B8610754
M. Wt: 212.63 g/mol
InChI Key: BFRDBVHWNKDMOG-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04640892

Procedure details

75.7 g of hydrochloric salt of parachlorophenylhydrazine was dissolved into 350 ml of water. 37.2 g of pyruvic acid was added into the solution. After stirring for 30 minutes at 70° C. while heating, and then cooling, precipitated crystals were filtered out, washed, and dried. These crystals were recrystallized from isopropyl acohol to obtain 57 g of 2-(p-chlorophenylhydrazono)propionic acid having a melting point of 196° to 197° C. (decomposed).
[Compound]
Name
hydrochloric salt
Quantity
75.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
37.2 g
Type
reactant
Reaction Step Two
Name
2-(p-chlorophenylhydrazono)propionic acid

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][NH2:9])=[CH:4][CH:3]=1.[C:10]([OH:15])(=[O:14])[C:11]([CH3:13])=O>O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][N:9]=[C:11]([CH3:13])[C:10]([OH:15])=[O:14])=[CH:4][CH:3]=1

Inputs

Step One
Name
hydrochloric salt
Quantity
75.7 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)NN
Name
Quantity
350 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
37.2 g
Type
reactant
Smiles
C(C(=O)C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 minutes at 70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while heating
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
precipitated crystals
FILTRATION
Type
FILTRATION
Details
were filtered out
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
These crystals were recrystallized from isopropyl acohol

Outcomes

Product
Details
Reaction Time
30 min
Name
2-(p-chlorophenylhydrazono)propionic acid
Type
product
Smiles
ClC1=CC=C(C=C1)NN=C(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 57 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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